N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[4-Acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a 1,3,4-thiadiazole derivative characterized by a 2-methylpropyl (isobutyl) and phenyl substituent at the C5 position of the thiadiazole ring. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structural complexity arises from the dihydrothiadiazole core, acetyl and acetamide functional groups, and the sterically demanding 2-methylpropyl-phenyl substituents.
Properties
IUPAC Name |
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)10-16(14-8-6-5-7-9-14)19(13(4)21)18-15(22-16)17-12(3)20/h5-9,11H,10H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXBQKZVVGWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(N(N=C(S1)NC(=O)C)C(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the acetyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biological pathways. The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Electronic Variations
N-(4-Acetyl-5-Methyl-5-Phenyl-4,5-Dihydro-1,3,4-Thiadiazol-2-yl)Acetamide
- Substituents : Methyl group at C5 instead of 2-methylpropyl.
- Molecular Formula : C₁₇H₂₃N₃O₂S, M = 333.44 g/mol.
- Crystallography: Monoclinic (space group P2₁/n), unit cell dimensions a = 9.3984 Å, b = 11.0510 Å, c = 16.6045 Å, β = 90.442°, V = 1724.52 ų, Z = 4 .
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide
- Substituents : 4-Fluorophenyl at C3.
- Molecular Formula : C₁₂H₁₂FN₃O₂S, M = 281.31 g/mol.
- Crystallography: Monoclinic (P2₁/c), a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°, V = 1333.11 ų, Z = 4 .
- Key Features : Intramolecular S···O contact (2.682 Å) and dihedral angle (86.82°) between thiadiazole and benzene rings .
- Comparison: The electron-withdrawing fluorine atom enhances electronegativity, influencing π-π stacking and hydrogen bonding. Demonstrates cytotoxic activity (IC₅₀ = 4.27 µg/mL against SK-MEL-2 melanoma cells) .
N-[4-Acetyl-5-(5-Chlorothien-2-yl)-5-Methyl-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide
Key Observations :
- Hydroxyl and Fluoro Substituents : Enhance bioactivity via hydrogen bonding and electronic effects.
- Bulkier Groups (2-Methylpropyl) : May improve membrane permeability but reduce solubility.
Biological Activity
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (CAS No. 355435-20-0) is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Structural Overview
The molecular formula of this compound is C16H21N3O2S with a molecular weight of 319.42 g/mol. The structure includes a thiadiazole ring which is critical for its biological activity.
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains:
- Mechanism : The presence of the thiadiazole ring contributes to the inhibition of microbial growth by interfering with essential cellular processes.
- Case Studies : In vitro studies have shown that certain thiadiazole derivatives can inhibit Gram-positive and Gram-negative bacteria effectively. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives:
- Research Findings : A study evaluating various thiadiazole compounds found that some exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma). The compound showed IC50 values indicating significant potency compared to standard chemotherapy agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[4-acetyl... | MDA-MB-231 | 9 |
| N-[4-acetyl... | U87 | 12 |
| Imatinib | MDA-MB-231 | 20 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazoles have also been documented:
- Mechanism : Thiadiazoles may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research has shown that certain derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in conditions like arthritis .
Pharmacological Implications
The diverse biological activities of this compound suggest its potential as a lead compound for drug development in various therapeutic areas:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
- Anticancer Drugs : Given its cytotoxicity against cancer cells, further exploration could lead to novel cancer treatments.
- Anti-inflammatory Medications : Its ability to modulate inflammatory responses may be beneficial in treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves cyclocondensation of thiosemicarbazide derivatives with ketones. For example, in analogous compounds, p-fluorobenzaldehyde reacts with thiosemicarbazide in ethanol/acetic acid under reflux to form a Schiff base intermediate, followed by cyclization and acetylation (70% yield, m.p. 490 K) . Key optimizations include:
- Temperature control : Maintaining 80–90°C during cyclization to avoid side reactions.
- Solvent selection : Using ethanol/water mixtures for crystallization to improve purity.
- Reaction monitoring : TLC or HPLC to track intermediate formation.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection via Bruker SMART CCD detectors with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor: 0.041, wR: 0.121) . Critical steps:
- Hydrogen placement : Use riding models for H atoms, with Uiso(H) = 1.2–1.5Ueq(parent atom) .
- Validation : Check geometric parameters (e.g., S···O contacts: 2.682 Å) against literature norms .
- Visualization : ORTEP-3 or WinGX for displacement ellipsoids and packing diagrams .
Q. What preliminary biological activities have been reported for structurally similar 1,3,4-thiadiazole derivatives?
- Methodological Answer : Analogous compounds (e.g., 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles) show cytotoxic activity against SK-MEL-2 (melanoma) with IC50 = 4.27 µg/mL. Key assays include:
- Cell viability : MTT assays on A549 (lung), HCT15 (colon) cancer lines .
- SAR insights : Electron-withdrawing substituents (e.g., -OH, -F) on the phenyl ring enhance activity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement of this compound?
- Methodological Answer : For high Z' structures or twinned crystals:
- Data scaling : Use SADABS for multi-scan absorption corrections .
- Disorder modeling : Apply PART instructions in SHELXL to split occupancy for overlapping atoms .
- Validation tools : Check Rint (<5%) and CC1/2 (>70%) to ensure data quality .
Q. What intermolecular interactions govern the 3D packing of this compound, and how do they influence stability?
- Methodological Answer : Analyze hydrogen-bonding networks (e.g., N–H···O, C–H···O) and π-π stacking. For example:
- Hydrogen bonds : N5–H5···O4 (2.86 Å) forms R₁²(6) motifs, while C17–H17A···O4 creates R₂²(8) dimers .
- Packing stability : These interactions generate a 3D network along the b-axis, reducing lattice energy by ~15 kcal/mol .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with -CF₃, -OCH₃, or halogens at the phenyl/2-methylpropyl positions.
- Computational docking : Use AutoDock Vina to predict binding to target proteins (e.g., tubulin for anticancer activity) .
- Pharmacophore mapping : Identify critical moieties (e.g., acetyl group at C4) using MOE or Schrödinger .
Q. What strategies are effective for polymorph screening and stability analysis of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
